molecular formula C13H15N3OS2 B5659009 3-(3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-5-YL)-1-(4-METHYLPHENYL)UREA

3-(3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-5-YL)-1-(4-METHYLPHENYL)UREA

Cat. No.: B5659009
M. Wt: 293.4 g/mol
InChI Key: NCGBZZHSHDAIDW-UHFFFAOYSA-N
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Description

3-(3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-5-YL)-1-(4-METHYLPHENYL)UREA is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-5-YL)-1-(4-METHYLPHENYL)UREA typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Substitution Reactions:

    Urea Formation: The final step involves the reaction of the thiazole derivative with 4-methylphenyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the thiazole ring or the urea moiety, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the thiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens, alkylating agents, acylating agents

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiazole derivatives.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-5-YL)-1-(4-METHYLPHENYL)UREA would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes or receptors, modulating their activity. The compound may bind to specific molecular targets, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.

    Urea Derivatives: Compounds with similar urea moieties but different aromatic or heterocyclic groups.

Uniqueness

The uniqueness of 3-(3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-5-YL)-1-(4-METHYLPHENYL)UREA lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-(3,4-dimethyl-2-sulfanylidene-1,3-thiazol-5-yl)-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS2/c1-8-4-6-10(7-5-8)14-12(17)15-11-9(2)16(3)13(18)19-11/h4-7H,1-3H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGBZZHSHDAIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=C(N(C(=S)S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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